molecular formula C5H7N3O2 B12687501 s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 824-28-2

s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl-

Cat. No.: B12687501
CAS No.: 824-28-2
M. Wt: 141.13 g/mol
InChI Key: WNWFNIVXSSVVOC-UHFFFAOYSA-N
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Description

s-Triazine-2,4(1H,3H)-dione, 1,3-dimethyl-, also known as dimethyluracil, is a heterocyclic organic compound with the molecular formula C5H6N2O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyluracil can be synthesized through several methods. One common approach involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of dimethyluracil often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyluracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the nitrogen atoms or the carbon atoms in the ring structure.

Scientific Research Applications

Dimethyluracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies involving nucleic acid analogs often use dimethyluracil to investigate the properties and functions of RNA.

    Industry: Dimethyluracil is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which dimethyluracil exerts its effects depends on its specific application. In biological systems, it can interact with nucleic acids, influencing processes such as transcription and replication. The molecular targets include enzymes involved in nucleic acid metabolism, and the pathways affected can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Uracil: The parent compound of dimethyluracil, found in RNA.

    Thymine: A methylated derivative of uracil found in DNA.

    Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.

Uniqueness

Dimethyluracil is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This makes it valuable in various synthetic and research applications where specific modifications of nucleobases are required.

Properties

IUPAC Name

1,3-dimethyl-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-7-3-6-4(9)8(2)5(7)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWFNIVXSSVVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231714
Record name s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-28-2
Record name s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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